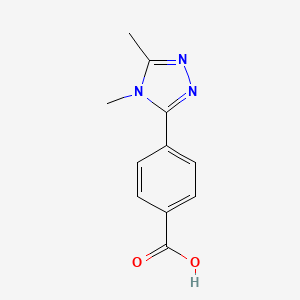

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Overview

Description

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound with the molecular formula C9H7N3O2 . It is a type of triazole derivative, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound has been established by NMR and MS analysis . The compound is part of the class of triazole derivatives, which are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis

The in situ reactions regulate the structure via changing the concentration of this compound during the assembly process, which in turn regulates the coordination competition between this compound and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.17078 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Structure

- Synthesis of Triorganotin Compounds : Triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibit unique molecular structures with potential antifungal activities. These compounds form polymeric chains through intermolecular interactions and display distorted trigonal bipyramidal geometry (Li et al., 2010).

Antimicrobial and Antitubercular Activities

- Novel Antibacterial and Antitubercular Agents : Derivatives of 4-pyrrol-1-yl benzoic acid hydrazide, including compounds with 1,2,4-triazol-3-yl benzoic acid, have been developed as potential antibacterial and antitubercular agents. These compounds exhibit significant activity against various bacteria and Mycobacterium tuberculosis (Joshi et al., 2008).

Coordination Polymers and Metal-Organic Frameworks

- Building Blocks for Metal-Organic Frameworks : Halogeno(triazolyl)zinc complexes, derived from 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid, have been explored as molecular building blocks for creating three-dimensional frameworks via hydrogen bonds. These complexes are useful in developing novel coordination polymers (Lincke et al., 2009).

Supramolecular Chemistry

- Supramolecular Transition Metal Complexes : this compound is utilized in synthesizing supramolecular transition metal complexes. These complexes exhibit interesting crystal structures and thermal properties, contributing to the development of advanced materials in supramolecular chemistry (Wang et al., 2018).

Spectrophotometric Analysis

- Acidity Constants Determination : The acidity constants of 1,2,4-triazole derivatives, including those related to this compound, have been determined using a multiwavelength spectrophotometric method. This research is crucial for understanding the acid-base properties of these compounds in different solvent mixtures (Azimi et al., 2008).

Mechanism of Action

Target of Action

It is known that this compound is a broad-spectrum pesticide and fungicide . Therefore, it can be inferred that its targets are likely to be specific enzymes or proteins in pests and fungi that are crucial for their growth and reproduction.

Mode of Action

As a pesticide and fungicide, it is likely to interfere with the biological processes of pests and fungi, thereby inhibiting their growth and reproduction .

Biochemical Pathways

Given its role as a pesticide and fungicide, it is likely to disrupt the metabolic pathways of pests and fungi, leading to their death .

Pharmacokinetics

It is known that this compound is a white crystal or crystalline powder , suggesting that it may have good solubility in organic solvents . This could potentially impact its bioavailability.

Result of Action

As a pesticide and fungicide, it is likely to cause death in pests and fungi by disrupting their metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid. For instance, the compound’s efficacy as a pesticide and fungicide may vary depending on the specific environmental conditions, such as temperature, humidity, and the presence of other chemicals . Furthermore, its stability may be affected by factors such as light, heat, and pH .

Future Directions

The future directions for research on 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in this compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This interaction can modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its effects on cellular processes can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more profound alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. Therefore, careful dose optimization is essential for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the benzoic acid moiety can facilitate the targeting of this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Additionally, the triazole ring can promote the localization of this compound to the mitochondria, influencing mitochondrial function and energy metabolism .

properties

IUPAC Name |

4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-12-13-10(14(7)2)8-3-5-9(6-4-8)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBDTXFBBBIGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342135-56-1 | |

| Record name | 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

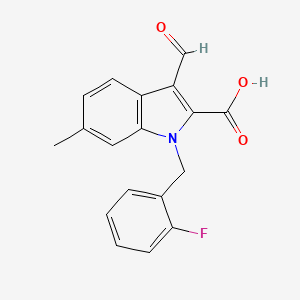

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)

![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)